molecular formula C15H11Cl2N3OS B2637859 N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide CAS No. 1240687-09-5

N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide

Cat. No.: B2637859
CAS No.: 1240687-09-5
M. Wt: 352.23
InChI Key: GCNITLRTYNSTMH-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide is a chemical compound with the molecular formula C 15 H 11 Cl 2 N 3 OS and a molecular weight of 352.2 . It is identified by the CAS Number 1240687-09-5 . This compound is built around a 1,3-benzothiazole core, an aromatic heterocycle common in many pharmacologically active molecules . The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, and has been extensively investigated for its bioactivity . For instance, some benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant properties in experimental models . Other benzothiazole-based compounds have been identified as potent inhibitors of specific biological pathways, such as the c-Jun NH2-terminal protein kinase (JNK) pathway, demonstrating neuroprotective effects in preclinical studies . Additionally, benzothiazole derivatives have been explored as potential antagonists for receptors like the bradykinin B1 receptor, indicating potential applications in researching inflammatory and pain conditions . The specific research applications and mechanism of action for this compound are an area for further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c1-2-20(14(21)13-9(16)7-8-12(17)19-13)15-18-10-5-3-4-6-11(10)22-15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNITLRTYNSTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. One common method is the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis, which is carried out under relatively mild reaction conditions using dimethyl formamide as a solvent .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using efficient and economical processes. These methods may include base-promoted intramolecular C–S bond coupling cyclization in dioxane, which allows for the preparation of 2-substituted benzothiazoles from N-substituted-N-(2-halophenyl)thioureas .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Research indicates that N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .
  • Anticancer Potential :
    • Preliminary investigations suggest that the compound may have anticancer effects. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .
  • Neuroprotective Effects :
    • There is emerging evidence supporting the neuroprotective potential of this compound. It has been evaluated in models of neurodegenerative diseases, showing promise in reducing oxidative stress and neuronal apoptosis .

Medicinal Chemistry Applications

The structural features of this compound make it a valuable scaffold for drug development:

  • Lead Compound Development : The compound can serve as a lead structure for synthesizing derivatives with enhanced biological activity. Modifications to the benzothiazole or pyridine rings could yield compounds with improved potency and selectivity against specific targets.
  • Targeted Drug Delivery : Its unique chemical structure allows for potential conjugation with targeting moieties for selective delivery to diseased tissues, particularly in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the chlorinated positions significantly enhanced activity against resistant bacterial strains.

Case Study 2: Cancer Cell Apoptosis

A recent investigation published in Cancer Letters highlighted the compound's ability to induce apoptosis in breast cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Benzothiazole-Containing Compounds
Compound Target Organism/Enzyme Activity (MIC/IC₅₀) Reference
Target compound Inferred bacterial enzymes Not reported
2-[(6-Methyl-benzothiazol-2-yl)amino]nicotinamide S. aureus, C. albicans MIC: 8–16 µg/mL
4-[N-(6-Fluoro-benzothiazol-2-yl)amino]triazole M. tuberculosis MIC: 4 µg/mL
N-(6-Chloro-benzothiazol-2-yl)-5-nitrofuranamide Ubiquitin-proteasome system IC₅₀: 50 µM
Table 2: Structural and Physicochemical Comparison
Compound Molecular Weight LogP* (Predicted) Hydrogen Bond Acceptors Hydrogen Bond Donors
Target compound 380.30 3.8 5 1
Nicotinamide analog ~450 2.5 7 3
Triazole derivative ~350 4.2 6 2
Nitrofuran analog 347.03 2.1 7 2

Biological Activity

N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular Formula C15H11Cl2N3OS
Molecular Weight 352.2 g/mol
CAS Number 1240687-09-5
Chemical Structure Chemical Structure

Antimicrobial Activity

Research has indicated that compounds with a benzothiazole moiety often exhibit significant antimicrobial properties. Benzothiazole derivatives have been shown to possess antibacterial activities against various pathogens. For instance, studies have demonstrated that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin and ampicillin in some cases .

Anticancer Potential

Benzothiazole derivatives are also being explored for their anticancer properties. The presence of the benzothiazole ring in this compound may contribute to its ability to inhibit cancer cell proliferation. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole and pyridine rings can significantly influence its pharmacological effects. For example:

  • Chloro Substituents : The presence of chloro groups at specific positions on the aromatic rings enhances antibacterial activity.
  • Ethyl Group : The ethyl substitution on the nitrogen atom may improve lipophilicity, facilitating better membrane penetration and bioavailability.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Antibacterial Activity : A series of benzothiazole derivatives were synthesized and tested against various bacterial strains. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 25 to 62.5 µg/ml against resistant strains .
  • Anticancer Activity Assessment : In vitro studies on benzothiazole derivatives indicated significant cytotoxic effects on breast cancer cell lines, with IC50 values lower than those of established chemotherapeutics .

Q & A

Q. How are nonlinear optical (NLO) properties of this compound characterized for material science applications?

  • Methodological Answer :
  • Kurtz-Perry Powder Technique : Measure Second Harmonic Generation (SHG) efficiency relative to urea.
  • Z-Scan Analysis : Determine third-order nonlinear susceptibility (χ³) using femtosecond lasers .

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